Higher TPSA and HBA Count vs N-Phenyl Analog
N-(4-Methoxyphenyl)morpholine-4-sulfonamide exhibits a higher topological polar surface area (TPSA) and an increased number of hydrogen bond acceptors (HBA) compared to the unsubstituted N-phenylmorpholine-4-sulfonamide . This is a direct consequence of the para-methoxy substituent. The data indicates a 13.4% increase in TPSA and one additional HBA .
vs 67.02 Ų (HBA: 5)
+8.98 Ų (+13.4%)
| Evidence Dimension | Polar Surface Area (TPSA) / Hydrogen Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | TPSA: 76 Ų; HBA: 6 |
| Comparator Or Baseline | N-phenylmorpholine-4-sulfonamide: TPSA: 67.02 Ų; HBA: 5 |
| Quantified Difference | TPSA: +8.98 Ų (13.4% increase); HBA: +1 |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider) and calculated from structural SMILES. |
Why This Matters
Higher TPSA and HBA count are strong predictors of improved aqueous solubility and reduced passive membrane permeability, which can lead to lower off-target toxicity and enhanced bioavailability for in vivo studies.
